Vamorolone

Description

This compound is a novel and fully synthetic glucocorticoid developed by Santhera Pharmaceuticals. It is used to manage inflammation and immune dysregulation in patients with Duchenne muscular dystrophy (DMD), a neuromuscular disorder characterized by the insidious regression of neuromuscular function and the most common form of muscular dystrophy in the United States. Corticosteroid therapy is the current standard of care for DMD despite relatively high rates of adverse effects. This compound is positioned as having a more tolerable adverse effect profile than other corticosteroids owing to its unique receptor binding profile, thus providing an additional treatment option in patients for whom corticosteroid adverse effects are intolerable or otherwise unacceptable. this compound was approved by the FDA in October 2023 for the management of DMD in patients ≥2 years of age. In December 2023, it was approved in the EU for the treatment of patients ≥4 years of age.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

Structure

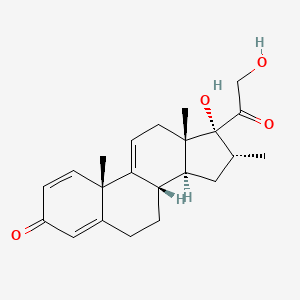

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTXTXAMMDTYDQ-DGEXFFLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927527 | |

| Record name | Vamorolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-41-1 | |

| Record name | (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vamorolone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vamorolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vamorolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAMOROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XP29XMB43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vamorolone: A Dissociative Steroid Re-engineering Glucocorticoid Therapy

An In-Depth Technical Guide on the Mechanism of Action of Vamorolone for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (AGAMREE®) represents a significant advancement in steroidal therapy, engineered to dissociate the anti-inflammatory effects of traditional glucocorticoids from their associated adverse side effects. As a first-in-class dissociative steroid, this compound's mechanism of action is characterized by its differential modulation of the glucocorticoid and mineralocorticoid receptors. This technical guide provides a comprehensive overview of the molecular pathways influenced by this compound, supported by quantitative data from pivotal clinical trials and detailed descriptions of key experimental methodologies. The information is tailored for an audience of researchers, scientists, and professionals in drug development, offering a granular understanding of this compound's unique pharmacological profile.

Introduction to this compound's Dissociative Properties

Traditional glucocorticoids, such as prednisone and deflazacort, are potent anti-inflammatory agents that have been the standard of care for conditions like Duchenne muscular dystrophy (DMD). Their therapeutic efficacy is primarily mediated through the glucocorticoid receptor (GR), a nuclear receptor that, upon ligand binding, modulates gene expression. However, their long-term use is fraught with a wide range of side effects, including growth stunting, bone fragility, metabolic disturbances, and Cushingoid features.[1][2] These adverse effects are largely attributed to the transactivation of specific genes by the GR.

This compound is a synthetic steroid designed to uncouple these pathways.[2] It retains the anti-inflammatory properties of glucocorticoids, which are mediated by transrepression of pro-inflammatory signaling pathways like NF-κB, while minimizing the transactivation of genes associated with side effects.[1][3] This "dissociative" activity is central to its improved safety profile. Furthermore, unlike traditional glucocorticoids that can act as agonists at the mineralocorticoid receptor (MR), this compound functions as an MR antagonist, a property that may confer cardioprotective benefits.[4][5][6]

Molecular Mechanism of Action

This compound's unique pharmacological profile stems from its distinct interactions with the glucocorticoid and mineralocorticoid receptors.

Glucocorticoid Receptor (GR) Modulation: Dissociation of Transrepression and Transactivation

Upon entering the cell, this compound binds to the cytosolic GR, inducing a conformational change that allows the complex to translocate to the nucleus.[2] Here, it exerts its anti-inflammatory effects primarily through transrepression . The this compound-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3] By preventing NF-κB from binding to its DNA response elements, this compound suppresses the expression of a cascade of inflammatory mediators, including cytokines and chemokines.[3]

In contrast, the transactivation pathway, which is responsible for many of the side effects of traditional glucocorticoids, is significantly attenuated with this compound.[1][3] This is attributed to structural differences between this compound and conventional corticosteroids, which alter the interaction of the ligand-receptor complex with glucocorticoid response elements (GREs) in the DNA. This leads to a reduced capacity to upregulate the expression of genes associated with metabolic disturbances and other adverse effects.

Below is a diagram illustrating the differential signaling of traditional glucocorticoids and this compound through the glucocorticoid receptor.

Caption: Glucocorticoid Receptor Signaling Pathways.

Mineralocorticoid Receptor (MR) Antagonism

In addition to its effects on the GR, this compound acts as an antagonist at the mineralocorticoid receptor.[4][5][6] This is in stark contrast to traditional glucocorticoids like prednisone, which are MR agonists. MR activation in cardiac tissue is implicated in fibrosis and cardiac dysfunction. By blocking this receptor, this compound may offer a cardioprotective effect, a significant advantage in diseases like DMD where cardiomyopathy is a leading cause of mortality.

The LIONHEART study provided clinical evidence for this compound's MR antagonist activity, demonstrating a statistically significant increase in the urinary sodium/potassium ratio in healthy adult males following a fludrocortisone challenge, compared to placebo (p < 0.0001).[4][6]

The diagram below illustrates the opposing effects of traditional glucocorticoids and this compound on the mineralocorticoid receptor.

Caption: Mineralocorticoid Receptor Signaling Comparison.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several clinical trials, most notably the VISION-DMD study. The following tables summarize key quantitative data from these trials, comparing this compound to placebo and prednisone.

Efficacy Outcomes in Duchenne Muscular Dystrophy

The VISION-DMD trial was a randomized, double-blind, placebo- and prednisone-controlled study in boys with DMD.[2][7] Efficacy was assessed using several motor function tests.

Table 1: Change from Baseline in Motor Function Tests at 24 Weeks (VISION-DMD)

| Outcome Measure | This compound 6 mg/kg/day (LSM Change) | Placebo (LSM Change) | Prednisone 0.75 mg/kg/day (LSM Change) |

| Time to Stand (TTSTAND) Velocity (rises/sec) | 0.05 | -0.01 | 0.05 |

| 6-Minute Walk Test (6MWT) (meters) | 28.3 | -13.3 | 40 |

| Time to Run/Walk 10m (TTRW) Velocity (m/sec) | 0.26 | 0.01 | 0.26 |

| Time to Climb 4 Stairs (TTCLIMB) Velocity (climbs/sec) | Not Reported | Not Reported | Not Reported |

| North Star Ambulatory Assessment (NSAA) Total Score | Not Reported | Not Reported | 4.7 |

LSM: Least Squares Mean

A meta-analysis of five studies involving 370 patients showed that this compound significantly improved TTSTAND velocity (MD = -0.03), TTRW velocity (MD = -0.11), and TTCLIMB velocity (MD = -0.04) compared to traditional glucocorticoids.[8]

Safety Outcomes: Bone Health and Growth

A key differentiator of this compound is its improved safety profile, particularly concerning bone health and growth.

Table 2: Change from Baseline in Bone Turnover Markers and Growth at 24 Weeks (VISION-DMD)

| Outcome Measure | This compound 6 mg/kg/day (Mean Change) | Prednisone 0.75 mg/kg/day (Mean Change) |

| Osteocalcin (ng/mL) | -0.17 | -15.5 |

| P1NP (ng/mL) | -7.9 | -143.7 |

| CTX-1 (pg/mL) | 110 | -320 |

| Height Percentile | +3.86 | -1.88 |

P1NP: Procollagen type I N-terminal propeptide; CTX-1: C-terminal telopeptide of type I collagen

The data clearly indicate that while prednisone leads to a significant decline in markers of bone formation and turnover, this compound does not have this detrimental effect.[2] Similarly, prednisone was associated with a decline in height percentile, whereas boys treated with this compound showed continued growth.[2][9]

Key Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

Methodology:

-

Reagents: Human recombinant GR, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red), and test compounds (this compound, dexamethasone as a positive control).

-

Procedure: The assay is typically performed in a microplate format. A constant concentration of GR and the fluorescent ligand are incubated with serial dilutions of the test compound.

-

Detection: The binding of the fluorescent ligand to the GR is measured using fluorescence polarization. When the fluorescent ligand is bound to the larger GR protein, it tumbles slowly, resulting in high fluorescence polarization. If a test compound competes for binding, it displaces the fluorescent ligand, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

Data Analysis: The concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the compound for the GR.

The workflow for a GR competitive binding assay is depicted below.

Caption: Glucocorticoid Receptor Competitive Binding Assay Workflow.

GR-Mediated Transactivation Assay

Objective: To quantify the ability of this compound to activate gene expression through the glucocorticoid receptor.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293 or HeLa) is transiently transfected with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple glucocorticoid response elements (GREs).

-

Treatment: The transfected cells are treated with varying concentrations of this compound, dexamethasone (positive control), or vehicle (negative control).

-

Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the transactivation potential of the compounds.

NF-κB Inhibition Assay

Objective: To assess the ability of this compound to inhibit NF-κB signaling.

Methodology:

-

Cell Culture and Stimulation: A cell line with a robust NF-κB response (e.g., HEK293 or a macrophage cell line) is used. The cells are pre-treated with different concentrations of this compound or a positive control (e.g., a known NF-κB inhibitor) for a defined period. Subsequently, NF-κB signaling is activated by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Reporter Gene Assay: Similar to the transactivation assay, cells can be co-transfected with a reporter plasmid containing NF-κB response elements driving the expression of a reporter gene like luciferase. The inhibitory effect of this compound is quantified by the reduction in luciferase activity.

-

Cytokine Measurement: Alternatively, the expression or secretion of NF-κB target genes, such as interleukin-6 (IL-6) or interleukin-8 (IL-8), can be measured by quantitative PCR (qPCR) or an enzyme-linked immunosorbent assay (ELISA), respectively.

-

Data Analysis: The percentage of inhibition of NF-κB activity or target gene expression is calculated relative to the stimulated control (cells treated with the inflammatory stimulus but not the test compound).

Conclusion

This compound's mechanism of action as a dissociative steroid marks a paradigm shift in the therapeutic use of glucocorticoids. By selectively modulating the glucocorticoid receptor to favor transrepression over transactivation and by acting as a mineralocorticoid receptor antagonist, this compound offers the potential for a significantly improved safety and tolerability profile compared to traditional corticosteroids. The quantitative data from clinical trials in Duchenne muscular dystrophy provide compelling evidence for its efficacy in improving motor function while mitigating hallmark steroid-associated side effects such as growth impairment and negative impacts on bone health. For researchers and drug development professionals, this compound serves as a prime example of how a nuanced understanding of receptor biology and signaling pathways can lead to the rational design of safer and more effective therapies. Continued investigation into its long-term effects and its potential applications in other inflammatory and autoimmune diseases is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. musculardystrophynews.com [musculardystrophynews.com]

- 3. duchenneuk.org [duchenneuk.org]

- 4. neurologylive.com [neurologylive.com]

- 5. Santhera: LIONHEART Study Confirms this compound's Unique Role As Mineralocorticoid Receptor Antagonist | Nasdaq [nasdaq.com]

- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 7. This compound Phase 2b (VISION-DMD) | DMD Hub [dmdhub.org]

- 8. This compound Versus Traditional Glucocorticoids in Duchenne Muscular Dystrophy: A Review and Meta-Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Vamorolone: A Dissociative Selective Glucocorticoid Receptor Agonist for Duchenne Muscular Dystrophy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vamorolone (Agamree®) is a first-in-class dissociative steroidal anti-inflammatory drug that represents a significant advancement in the treatment of Duchenne muscular dystrophy (DMD). As a selective glucocorticoid receptor (GR) agonist, this compound is engineered to separate the anti-inflammatory and immunosuppressive benefits of corticosteroids from their associated adverse effects. This is achieved through a unique mechanism of action that involves retaining the transrepression of pro-inflammatory pathways, such as NF-κB, while minimizing the transactivation of genes linked to metabolic, bone, and other side effects. Furthermore, this compound exhibits antagonist activity at the mineralocorticoid receptor (MR), a feature that may confer cardioprotective benefits. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from pivotal clinical trials, and detailed experimental protocols for its characterization.

Introduction: The Unmet Need in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a rare and severe X-linked genetic disorder characterized by progressive muscle degeneration and weakness.[1] The underlying cause is a mutation in the gene encoding dystrophin, a protein essential for maintaining muscle fiber integrity.[2] Chronic inflammation is a key feature of DMD pathophysiology, contributing significantly to muscle damage.[3] For decades, conventional glucocorticoids like prednisone and deflazacort have been the standard of care, slowing disease progression by suppressing inflammation.[1] However, their long-term use is fraught with a wide range of debilitating side effects, including growth stunting, bone fragility, metabolic disturbances, and behavioral issues, which often limit their clinical utility and impact the quality of life of patients.[1][4] This has driven the search for safer, more targeted anti-inflammatory therapies.

This compound: A Novel Dissociative Steroid

This compound is a synthetic corticosteroid designed to address the limitations of traditional glucocorticoids.[5] Its chemical structure, 17α,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione, is a derivative of prednisolone but with a critical modification: a Δ9,11 double bond in place of the 11β-hydroxyl group.[5] This structural change is fundamental to its "dissociative" properties, enabling it to selectively modulate glucocorticoid receptor activity.[5]

Mechanism of Action: Uncoupling Efficacy from Side Effects

This compound's therapeutic effects stem from its differential engagement of the glucocorticoid receptor's downstream signaling pathways.[6][7]

-

Transrepression (Anti-inflammatory Efficacy): this compound, upon binding to the GR, forms a monomeric complex that translocates to the nucleus. This complex effectively inhibits pro-inflammatory transcription factors, most notably NF-κB, by interfering with their activity.[6][7] This "transrepression" is the primary mechanism behind its potent anti-inflammatory effects, which are comparable to those of traditional corticosteroids.[7]

-

Reduced Transactivation (Improved Safety Profile): Classical glucocorticoids dimerize upon binding to the GR and activate the transcription of a wide array of genes through glucocorticoid response elements (GREs).[6] This "transactivation" is associated with many of the undesirable side effects of steroid therapy.[6] The unique structure of this compound hinders the formation of these GR dimers, leading to significantly reduced transactivation of GRE-mediated genes.[6] This dissociation of transrepression from transactivation is the cornerstone of this compound's improved safety profile.

-

Mineralocorticoid Receptor Antagonism: Unlike conventional glucocorticoids that can act as agonists at the mineralocorticoid receptor, this compound functions as an antagonist.[7] This activity may help to mitigate fluid retention and offer potential cardioprotective benefits in DMD patients, who are at high risk of cardiomyopathy.[7]

-

Membrane Stabilization: Preclinical studies suggest that this compound also possesses membrane-stabilizing properties, which may further protect muscle fibers from damage.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical workflow for its preclinical evaluation.

Caption: this compound's selective GR modulation.

Caption: this compound's preclinical testing workflow.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in a series of clinical trials, most notably the VISION-DMD study, a Phase IIb randomized, double-blind, placebo- and active-controlled trial.[9] The following tables summarize key quantitative findings.

Table 1: Efficacy Outcomes in the VISION-DMD Trial (24-Week Data)

| Outcome Measure | This compound (6 mg/kg/day) | This compound (2 mg/kg/day) | Prednisone (0.75 mg/kg/day) | Placebo |

| Time to Stand (TTSTAND) Velocity (rises/sec), Change from Baseline | 0.05 (p=0.002 vs placebo)[5] | 0.02[10] | 0.06[10] | -0.01[5] |

| 6-Minute Walk Test (6MWT) Distance (meters), Change from Baseline | 28.3[3] | 23.9[3] | 25.5[10] | -13.3[3] |

| Time to Run/Walk 10m (TTRW) Velocity (m/sec), Change from Baseline | 0.26[3] | 0.15[10] | 0.28[10] | 0.01[3] |

| North Star Ambulatory Assessment (NSAA) Score, Change from Baseline | 2.7[10] | 2.0[10] | 3.3[10] | -1.9[10] |

Table 2: Safety and Tolerability Biomarkers in the VISION-DMD Trial (24-Week Data)

| Biomarker | This compound (6 mg/kg/day) | Prednisone (0.75 mg/kg/day) | p-value |

| Height Percentile, Change from Baseline | +3.86[10] | -1.88[10] | 0.02[10] |

| Osteocalcin (ng/mL), Change from Baseline | -0.17[3] | -15.5[3] | - |

| Procollagen Type 1 N-terminal Propeptide (P1NP) (ng/mL), Change from Baseline | -7.9[3] | -143.7[3] | - |

| C-terminal Telopeptide of Type 1 Collagen (CTX-1) (pg/mL), Change from Baseline | +110[3] | -320[3] | - |

| Adrenal Insufficiency (Morning Cortisol < 5 µg/dL) | Dose-dependent increase[11] | Profound suppression[11] | - |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2 hours[12] |

| Terminal Elimination Half-life | ~2 hours[12] |

| Apparent Volume of Distribution (Vd/F) | 162 L (in a 20 kg patient)[12] |

| Protein Binding | 88.1%[12] |

| Metabolism | CYP3A4, CYP3A5, CYP2C8, UGT1A3, UGT2B7, and UGT2B17[12] |

| Excretion | ~48% in urine, ~30% in feces[12] |

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used in the preclinical characterization of this compound, based on published literature.

Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Reporter Assays

-

Objective: To determine the agonist or antagonist activity of this compound on GR and MR.

-

Methodology (based on Heier et al., 2019):

-

Cell Culture and Transfection: A stable MR reporter cell line is used. For GR assays, cells are transfected with a GR expression vector and a luciferase reporter plasmid containing GREs.

-

Agonist Assay: Cells are treated with varying concentrations of this compound, prednisolone (positive control for GR and MR agonism), or aldosterone (positive control for MR agonism).

-

Antagonist Assay: Cells are treated with a constant concentration of an agonist (e.g., aldosterone for MR) in combination with varying concentrations of this compound, eplerenone (MR antagonist control), or spironolactone (MR antagonist control).

-

Luciferase Activity Measurement: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a control (e.g., vehicle-treated cells), and dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).

-

NF-κB Inhibition Assay (in vitro)

-

Objective: To quantify the anti-inflammatory, transrepressive activity of this compound.

-

Methodology (based on Heier et al., 2019):

-

Cell Culture: RAW 264.7 macrophages or C2C12 myoblasts are cultured. For myoblasts, differentiation into myotubes may be induced.

-

Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM), prednisolone (positive control), deflazacort (positive control), or vehicle for a specified time (e.g., 30 minutes to 24 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to the cell culture medium.

-

Gene Expression Analysis (qRT-PCR): After a defined incubation period (e.g., 24 hours), total RNA is extracted from the cells. The expression of NF-κB target genes, such as Il1b, Il6, Irf1, and Mcp1, is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene.

-

Protein Level Analysis (ELISA/AlphaLISA): Cell culture supernatant is collected to measure the protein levels of secreted cytokines (e.g., IL-1β, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA.

-

Cell Membrane Stabilization Assay

-

Objective: To assess the ability of this compound to protect the cell membrane from injury and enhance repair.

-

Methodology (based on Sreetama et al., 2018):

-

Cell Culture: Primary myoblasts from DMD patients or dysferlin-deficient mouse models are cultured on glass-bottom dishes.

-

Drug Treatment: Cells are treated with this compound (e.g., 10, 50, or 100 µM) or prednisolone for a specified duration.

-

Membrane Injury: A localized injury is created on the plasma membrane of a single cell using a pulsed laser (laser ablation) in the presence of a membrane-impermeable fluorescent dye (e.g., FM 1-43).

-

Live-Cell Imaging: The influx of the fluorescent dye into the cell's cytoplasm through the membrane wound is monitored over time using time-lapse fluorescence microscopy.

-

Data Analysis: The rate and extent of dye entry are quantified. A rapid plateau in fluorescence intensity indicates successful and efficient membrane repair, as the pore is sealed, preventing further dye influx. The percentage of cells that successfully repair their membranes is calculated for each treatment group.

-

In Vivo Efficacy in the mdx Mouse Model of DMD

-

Objective: To evaluate the in vivo efficacy and safety of this compound compared to traditional glucocorticoids.

-

Methodology (based on Heier et al., 2013 and McCormack et al., 2023):

-

Animal Model: The mdx mouse, which has a spontaneous mutation in the dystrophin gene and exhibits a milder DMD-like phenotype, is used.

-

Drug Administration: Mice are treated with daily oral doses of this compound (e.g., 20-45 mg/kg/day), prednisolone (e.g., 5 mg/kg/day), or vehicle over several weeks.

-

Muscle Function Assessment: Functional outcomes are measured using tests such as the four-limb grip strength test and the wire or grid hang test to assess muscle strength and endurance.

-

Histopathological Analysis: At the end of the treatment period, muscle tissues (e.g., diaphragm, quadriceps) are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, fibrosis, and the percentage of centrally nucleated fibers (a marker of muscle regeneration/degeneration cycles).

-

Biomarker Analysis: Serum is collected to measure biomarkers of bone turnover and other safety parameters. Body weight and length are monitored to assess effects on growth.

-

Conclusion

This compound represents a paradigm shift in the treatment of Duchenne muscular dystrophy and potentially other inflammatory conditions. Its novel dissociative mechanism, which separates the beneficial anti-inflammatory effects of glucocorticoid receptor modulation from many of the detrimental side effects, offers a promising therapeutic alternative to conventional corticosteroids. The robust data from clinical trials demonstrating comparable efficacy to prednisone with a markedly improved safety profile, particularly concerning growth and bone health, underscore its potential to become a new standard of care. This technical guide provides a foundational understanding of this compound's pharmacology and clinical performance, intended to support further research and development in the field.

References

- 1. This compound Phase 2b (VISION-DMD) | DMD Hub [dmdhub.org]

- 2. Considering the Promise of this compound for Treating Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. neurology.org [neurology.org]

- 6. pnas.org [pnas.org]

- 7. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Stabilization by Modified Steroid Offers a Potential Therapy for Muscular Dystrophy Due to Dysferlin Deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Vamorolone's Mineralocorticoid Receptor Antagonist Activity: A Technical Guide

Introduction

Vamorolone (Agamree®) is a first-in-class dissociative steroidal drug approved for the treatment of Duchenne muscular dystrophy (DMD).[1] Unlike traditional glucocorticoids, which can act as agonists at the mineralocorticoid receptor (MR), this compound exhibits a unique dual mechanism of action. It functions as a selective glucocorticoid receptor (GR) agonist, retaining anti-inflammatory properties, while simultaneously acting as a potent antagonist of the mineralocorticoid receptor.[2][3] This MR antagonism is thought to contribute to its cardioprotective effects and differentiate its safety profile from that of conventional corticosteroids.[2][4] This technical guide provides an in-depth overview of the mineralocorticoid receptor antagonist activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Data Presentation

While preclinical and clinical studies have consistently demonstrated the potent mineralocorticoid receptor antagonist activity of this compound, specific IC50 or Ki values for MR binding and antagonism are not consistently reported in the reviewed literature. However, its potency is frequently described as being comparable to that of established MR antagonists like eplerenone and spironolactone.[3] The following tables summarize the available quantitative and qualitative data from key studies.

Table 1: In Vitro Mineralocorticoid Receptor Activity of this compound and Comparators

| Compound | Receptor Activity | Potency | Reference |

| This compound | Antagonist | Similar to Eplerenone | [3] |

| Aldosterone | Agonist | - | [3] |

| Prednisolone | Agonist | - | [3] |

| Eplerenone | Antagonist | - | [3] |

| Spironolactone | Antagonist | - | [3] |

Table 2: In Vivo Effects of this compound on Mineralocorticoid Receptor-Mediated Pathologies

| Study Model | Pathology | Effect of this compound | Comparators | Reference |

| Aldosterone-challenged mice | Increased kidney mass | Prevented increase | Eplerenone, Spironolactone | [5][6] |

| Aldosterone-challenged mice | Hypertension | Prevented increase | Eplerenone, Spironolactone | [3] |

| mdx mice with aldosterone challenge | Cardiomyopathy (fibrosis, increased mass) | Prevented worsening | Eplerenone, Spironolactone | [3][6] |

Table 3: Clinical Evidence of this compound's Mineralocorticoid Receptor Antagonism

| Clinical Trial | Population | Key Finding | Biomarker/Endpoint | Reference |

| LIONHEART | Healthy adult males | Confirmed MR antagonism | Increased urinary sodium/potassium ratio following fludrocortisone challenge | [2][7] |

| VISION-DMD | Boys with DMD | Consistent with MR antagonist effect | Increased serum levels of renin, klotho, and fetuin A and B | [7] |

Experimental Protocols

In Vitro MR Antagonism: Reporter Gene Assay

This protocol is based on the methodology described by Heier et al., 2019.[3]

Objective: To determine the mineralocorticoid receptor antagonist activity of this compound in a cell-based assay.

Materials:

-

Stable cell line expressing the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.

-

Cell culture medium and supplements.

-

This compound, aldosterone (agonist), and other test compounds (e.g., eplerenone, spironolactone).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the MR reporter cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and comparator compounds (e.g., eplerenone, spironolactone) in the appropriate vehicle (e.g., DMSO).

-

Antagonist Treatment: Pre-treat the cells with the diluted compounds for a specified period (e.g., 1 hour).

-

Agonist Challenge: Add a constant, sub-maximal concentration of aldosterone (e.g., EC80) to all wells, except for the negative control wells.

-

Incubation: Incubate the plate for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).

-

Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence) using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the compound concentration to determine the antagonist potency.

In Vivo MR Antagonism: Aldosterone Challenge Mouse Model

This protocol is based on the methodology described by Heier et al., 2019.[3][6]

Objective: To evaluate the ability of this compound to block the in vivo effects of aldosterone.

Materials:

-

Wild-type and/or disease model mice (e.g., mdx).

-

This compound, eplerenone, spironolactone, and vehicle control.

-

Aldosterone.

-

Osmotic pumps for continuous aldosterone delivery.

-

Equipment for blood pressure measurement (e.g., tail-cuff plethysmography).

-

Surgical tools for pump implantation.

-

Histology equipment for tissue analysis.

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week.

-

Pump Implantation: Surgically implant osmotic pumps filled with either aldosterone or vehicle subcutaneously.

-

Drug Administration: Administer this compound or comparator drugs daily via oral gavage at the desired doses. The vehicle group receives the vehicle alone.

-

Treatment Period: Continue daily drug administration for a specified duration (e.g., 6 weeks).

-

Endpoint Measurements:

-

Blood Pressure: Monitor blood pressure regularly throughout the study.

-

Tissue Collection: At the end of the study, euthanize the animals and collect target organs such as the kidneys and heart.

-

Organ Mass: Measure the wet weight of the kidneys and heart.

-

Histology: Process tissues for histological analysis to assess markers of damage, such as fibrosis (e.g., Sirius Red staining).

-

-

Data Analysis: Compare the endpoint measurements between the different treatment groups to assess the protective effects of this compound against aldosterone-induced pathology.

Clinical Assessment of MR Antagonism: The LIONHEART Trial

This protocol is a summary of the LIONHEART study design.[2][7]

Objective: To confirm the mineralocorticoid receptor antagonist effect of this compound in humans.

Study Design: An open-label, randomized, 3-arm, parallel-group, placebo- and eplerenone-controlled study.

Participants: Healthy adult male subjects.

Procedure:

-

Randomization: Participants are randomized to one of three arms: this compound, eplerenone (positive control), or no treatment (placebo).

-

Fludrocortisone Challenge: All participants receive a fludrocortisone challenge to stimulate mineralocorticoid receptor activity.

-

Urine Collection: Urine samples are collected at various time points.

-

Primary Endpoint: The primary outcome is the urinary sodium-to-potassium (Na+/K+) ratio. MR antagonism is expected to increase this ratio by promoting sodium excretion and potassium retention.

-

Data Analysis: The change in the urinary Na+/K+ ratio in the this compound group is compared to the placebo and eplerenone groups.

Clinical Biomarker Analysis: The VISION-DMD Trial and SomaScan® Assay

This protocol provides a general overview of the use of the SomaScan® assay in the VISION-DMD trial.[7]

Objective: To identify serum biomarkers indicative of this compound's mechanism of action, including its MR antagonist effects.

Method:

-

Sample Collection: Serum samples are collected from boys with DMD participating in the VISION-DMD trial at baseline and various time points during treatment with this compound, prednisone, or placebo.

-

SomaScan® Assay: The serum samples are analyzed using the SomaScan® platform, an aptamer-based proteomics technology that can measure thousands of proteins simultaneously.

-

Data Analysis: The protein expression profiles are compared between treatment groups and over time. Specific proteins known to be modulated by MR activity (e.g., renin, klotho, fetuin A and B) are analyzed to assess the in vivo effects of this compound on the MR pathway.

Signaling Pathways and Mechanisms

Classical Mineralocorticoid Receptor Signaling Pathway

The classical MR signaling pathway is initiated by the binding of aldosterone to the cytoplasmic MR. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. In the nucleus, the MR dimer binds to mineralocorticoid response elements (MREs) in the promoter regions of target genes, leading to the transcription of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase.

Caption: Classical Mineralocorticoid Receptor Signaling Pathway.

This compound's Mechanism of Mineralocorticoid Receptor Antagonism

This compound acts as a competitive antagonist at the mineralocorticoid receptor. It binds to the MR but does not induce the conformational changes necessary for receptor activation and subsequent gene transcription. By occupying the receptor's ligand-binding pocket, this compound prevents aldosterone from binding and initiating the downstream signaling cascade. This leads to the inhibition of MR-mediated gene expression.

Caption: this compound's Antagonistic Action on the MR Pathway.

Experimental Workflow for In Vitro MR Antagonist Screening

The following diagram illustrates the typical workflow for screening compounds for mineralocorticoid receptor antagonist activity using a reporter gene assay.

Caption: In Vitro MR Antagonist Screening Workflow.

Conclusion

This compound's distinct pharmacological profile, characterized by its dual activity as a glucocorticoid receptor agonist and a mineralocorticoid receptor antagonist, sets it apart from traditional corticosteroids. The evidence from in vitro, in vivo, and clinical studies robustly supports its potent MR antagonist effects, which are comparable to established drugs in this class. This unique mechanism is believed to contribute to its favorable safety profile, particularly concerning cardiovascular health. The experimental protocols and pathways detailed in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and understanding of this compound's mineralocorticoid receptor antagonist activity.

References

- 1. Blood proteome profiling using aptamer-based technology for rejection biomarker discovery in transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. somalogic.com [somalogic.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. mohanlab.bme.uh.edu [mohanlab.bme.uh.edu]

- 5. somalogic.com [somalogic.com]

- 6. Structural and functional insights into nuclear receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Vamorolone: A Deep Dive into its Dissociative Mechanism of Transrepression and Transactivation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vamorolone (Agamree®) is a first-in-class dissociative steroid that represents a significant advancement in the management of inflammatory conditions, most notably Duchenne muscular dystrophy (DMD). Its unique mechanism of action aims to separate the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation) commonly associated with traditional corticosteroids like prednisone. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's distinct activity profile, detailed experimental protocols for assessing these effects, and a comparative analysis of its performance against conventional glucocorticoids.

Introduction: The Glucocorticoid Dilemma

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that have been a cornerstone of therapy for a wide range of diseases for decades. Their therapeutic efficacy is primarily mediated through the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor. Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two principal mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the well-known side effects of corticosteroids, including metabolic disturbances, bone fragility, and growth suppression.[1][2]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB). This protein-protein interaction is the primary driver of the anti-inflammatory effects of glucocorticoids.[1][2][3]

The clinical challenge with long-term corticosteroid use lies in maximizing the beneficial transrepression effects while minimizing the detrimental transactivation-mediated side effects.

This compound: A Novel Dissociative Steroid

This compound is a synthetic steroid designed to be a "dissociative" agent, meaning it uncouples the mechanisms of transrepression and transactivation.[4][5] Preclinical and clinical studies have demonstrated that this compound retains the anti-inflammatory efficacy of traditional corticosteroids while exhibiting a significantly improved safety profile.[1][5]

Mechanism of Action

This compound binds to the glucocorticoid receptor, but its unique chemical structure leads to a distinct conformational change in the receptor compared to traditional glucocorticoids.[6] This altered conformation is believed to be the basis for its dissociative properties.

-

Retained Transrepression: this compound-bound GR effectively inhibits NF-κB signaling, thereby suppressing the expression of pro-inflammatory cytokines and other inflammatory mediators. In vitro studies in muscle cells have shown that this compound has similar NF-κB inhibition activity when benchmarked against prednisolone.[3]

-

Reduced Transactivation: Unlike prednisone and other conventional corticosteroids, this compound does not significantly induce GRE-mediated gene transcription.[3][7] This lack of transactivation is a key factor in its improved side-effect profile, particularly concerning metabolic and bone-related adverse events.[8] For instance, studies have shown that while prednisolone and deflazacort significantly activate the expression of the GRE-controlled gene Gilz (glucocorticoid-induced leucine zipper), this compound does not elicit a significant response.[7]

-

Mineralocorticoid Receptor Antagonism: In addition to its effects on the GR, this compound also acts as an antagonist at the mineralocorticoid receptor (MR).[3][9] This is in contrast to prednisone, which is an MR agonist and can contribute to side effects like fluid retention and hypertension.[3] this compound's MR antagonism may offer cardioprotective benefits.[10]

Comparative Data: this compound vs. Traditional Corticosteroids

The following tables summarize the key differences in the activity profiles of this compound and traditional corticosteroids based on preclinical and clinical data.

| Parameter | This compound | Prednisone/Prednisolone | Deflazacort | Source(s) |

| Transrepression (NF-κB Inhibition) | Similar to Prednisolone | High | High | [3] |

| Transactivation (GRE-mediated) | Minimal/Not Significant | Significant | Significant | [3][7] |

| Mineralocorticoid Receptor (MR) Activity | Antagonist | Agonist | No significant effect | [3][11] |

Table 1: Comparative Mechanistic Profile

| Side Effect | This compound | Prednisone/Prednisolone | Source(s) |

| Growth Suppression | Minimal | Significant | [12][13] |

| Bone Fragility (Biomarkers) | No significant effect | Negative impact | [5][12] |

| Weight Gain | Less pronounced | Significant | [10] |

| Insulin Resistance | Lower | Higher | [1] |

Table 2: Comparative Clinical Safety Profile

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathways

The following diagram illustrates the differential effects of traditional glucocorticoids and this compound on the transactivation and transrepression pathways.

Caption: Differential signaling of traditional glucocorticoids and this compound.

Experimental Workflow: Luciferase Reporter Assay

This diagram outlines the typical workflow for a luciferase reporter assay to assess GR transactivation or NF-κB transrepression.

Caption: Workflow for a luciferase reporter gene assay.

Detailed Experimental Protocols

GRE-Mediated Transactivation Luciferase Reporter Assay

This protocol is designed to quantify the ability of a compound to activate gene transcription via the glucocorticoid receptor and glucocorticoid response elements.

Materials:

-

Human cell line expressing GR (e.g., A549, HeLa)

-

GRE-luciferase reporter plasmid (containing multiple GREs upstream of a luciferase gene)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound, Prednisone (or other comparators)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, prednisone, or vehicle control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Add the luciferase assay substrate to each well and immediately measure the firefly luciferase activity using a luminometer. If a normalization control is used, subsequently measure Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Plot the normalized relative light units (RLU) against the compound concentration to generate dose-response curves and calculate EC50 values.

NF-κB Transrepression Luciferase Reporter Assay

This protocol assesses the ability of a compound to inhibit NF-κB-mediated gene transcription.

Materials:

-

Human cell line (e.g., HEK293T, HeLa)

-

NF-κB-luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene)

-

GR expression plasmid (if the cell line does not endogenously express sufficient levels)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound, Prednisone (or other comparators)

-

TNF-α (or other NF-κB inducer)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Methodology:

-

Cell Seeding and Transfection: Follow steps 1 and 2 from the GRE-mediated transactivation protocol, but use an NF-κB-luciferase reporter plasmid and co-transfect with a GR expression plasmid if necessary.

-

Compound Pre-treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, prednisone, or vehicle control. Incubate for 1-2 hours.

-

NF-κB Induction: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.

-

Incubation: Incubate the cells for 6-8 hours.

-

Cell Lysis and Luminescence Measurement: Follow steps 5 and 6 from the GRE-mediated transactivation protocol.

-

Data Analysis: Normalize the luciferase readings. Plot the percentage of inhibition of TNF-α-induced luciferase activity against the compound concentration to generate dose-response curves and calculate IC50 values.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

This protocol measures the effect of compounds on the mRNA levels of NF-κB target genes.

Materials:

-

Human or murine macrophage cell line (e.g., RAW 264.7) or primary cells

-

Cell culture medium and supplements

-

This compound, Prednisone (or other comparators)

-

Lipopolysaccharide (LPS) or TNF-α

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., IL6, IL1B, MCP1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound, prednisone, or vehicle for 1-2 hours, followed by stimulation with LPS (100 ng/mL) or TNF-α (10 ng/mL) for 4-6 hours.[14]

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a suitable master mix and primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated, stimulated control.

Conclusion

This compound's dissociative mechanism, characterized by the retention of potent anti-inflammatory transrepression and a significant reduction in transactivation-mediated side effects, marks a pivotal development in steroid therapy. The data presented in this guide underscore its potential as a safer alternative to conventional corticosteroids for chronic inflammatory diseases. The detailed experimental protocols provided offer a framework for researchers and drug development professionals to further investigate and characterize the unique properties of this compound and other novel selective glucocorticoid receptor modulators.

References

- 1. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscle miRNAome shows suppression of chronic inflammatory miRNAs with both prednisone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reveragen.com [reveragen.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disruption of a key ligand-H-bond network drives dissociative properties in this compound for Duchenne muscular dystrophy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. actionduchenne.org [actionduchenne.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Adrenal Suppression From this compound and Prednisone in Duchenne Muscular Dystrophy: Results From the Phase 2b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. researchgate.net [researchgate.net]

Vamorolone's Anti-inflammatory Action: A Technical Guide to NF-κB Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamorolone (brand name Agamree) is a first-in-class dissociative steroidal anti-inflammatory drug that represents a significant advancement in the management of inflammatory conditions, most notably Duchenne muscular dystrophy (DMD).[1][2] Unlike traditional glucocorticoids such as prednisone and dexamethasone, this compound is engineered to selectively modulate the downstream effects of the glucocorticoid receptor (GR). This selective activity aims to retain the potent anti-inflammatory effects mediated by the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, while minimizing the broad transcriptional activation associated with the adverse side effects of conventional steroids.[3][4] This guide provides an in-depth technical overview of this compound's core mechanism of action, focusing on its interaction with and inhibition of the NF-κB signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Dissociating Anti-inflammatory Efficacy from Steroidal Side Effects

The therapeutic and adverse effects of glucocorticoids are primarily mediated through the glucocorticoid receptor. Upon binding, the ligand-receptor complex translocates to the nucleus and modulates gene expression through two main pathways:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5] This process, known as transactivation, is responsible for both some anti-inflammatory effects and many of the well-documented side effects of long-term steroid use, including stunted growth, bone fragility, and metabolic disturbances.[3]

-

Transrepression: The GR monomer interacts with other transcription factors, most notably NF-κB, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes.[1][5] This inhibitory protein-protein interaction is a key mechanism for the anti-inflammatory effects of glucocorticoids.[6]

This compound's innovation lies in its "dissociative" properties. Its unique chemical structure, which lacks the 11-β-hydroxyl group typical of traditional corticosteroids, alters its interaction with the GR.[4][7] This modification leads to a conformation that favors the monomeric state, thereby preserving the transrepression of NF-κB while significantly reducing the GRE-mediated transactivation.[2] This selective action is the foundation of its improved safety profile.[6]

Caption: Dissociative mechanism of this compound vs. traditional glucocorticoids.

The NF-κB Signaling Pathway and this compound's Point of Inhibition

The canonical NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of pro-inflammatory genes, driving the expression of cytokines, chemokines, and adhesion molecules.

This compound exerts its anti-inflammatory effects by intervening in this cascade. After binding to this compound, the activated GR monomer translocates to the nucleus and physically interacts with the p65 subunit of NF-κB. This protein-protein interaction prevents NF-κB from binding to DNA, thereby repressing the transcription of its target inflammatory genes.[5][6] This mechanism of transrepression is retained and is comparable in potency to that of traditional glucocorticoids.[5]

Caption: this compound-GR complex inhibits NF-κB in the nucleus.

Quantitative Analysis of NF-κB Inhibition

In vitro studies have consistently demonstrated this compound's ability to suppress the expression of NF-κB-regulated pro-inflammatory genes and proteins. These studies often use cell lines such as myotubes (C2C12), macrophages (RAW 264.7), and primary cells, stimulated with TNF-α or LPS to activate the NF-κB pathway.[6][8] The results show that this compound inhibits the expression of key inflammatory mediators with a potency comparable to traditional glucocorticoids.[6]

| Target Gene/Protein | Cell Type | Stimulant | This compound Effect | Comparison to Prednisolone/Deflazacort | Reference |

| Irf1 (mRNA) | Differentiated Myotubes | TNF-α | Significant reduction (P < 0.005) | Similar significant reduction | [6] |

| Mcp1 (mRNA) | Differentiated Myotubes | TNF-α | Significant reduction (P < 0.05) | Similar significant reduction | [6] |

| Il1b (mRNA) | RAW 264.7 Macrophages | LPS | Significant inhibition (P < 0.005) | Similar significant inhibition | [6] |

| Il6 (mRNA) | RAW 264.7 Macrophages | LPS | Significant inhibition (P < 0.005) | Similar significant inhibition | [6] |

| IL1B (Protein) | RAW 264.7 Macrophages | LPS | Significant attenuation (P < 0.0001) | Similar significant attenuation | [6][9] |

| IL6 (Protein) | RAW 264.7 Macrophages | LPS | Significant attenuation (P < 0.0001) | Similar significant attenuation | [6][9] |

| NF-κB Signaling | C2C12 Muscle Cells | TNF-α | Inhibition at ≥ 1 nM | Slightly greater potency (IC50 = 21 nM vs 144 nM for Prednisolone) | [10][11] |

| Cox2, Nos2 (mRNA) | C2C12 Muscle Cells | TNF-α | Significant inhibition (p < 0.005) | Not directly compared in this study | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to quantify the inhibitory effects of this compound on the NF-κB pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

qRT-PCR for NF-κB Target Gene Expression

This protocol measures the relative mRNA levels of NF-κB target genes (e.g., Il6, Tnf, Il1b, Mcp1, Irf1) following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages or C2C12 myoblasts) in 6-well plates and culture until they reach appropriate confluency. For myoblasts, differentiate into myotubes if required.

-

Pre-treat cells with various concentrations of this compound, prednisolone (positive control), or vehicle (e.g., DMSO) for 1-2 hours. A typical concentration for in vitro studies is 10 µM.[6][12]

-

Induce inflammation by adding a pro-inflammatory stimulus such as LPS (10-100 ng/mL) or TNF-α (10-20 ng/mL) to the media.[6][13]

-

Incubate for a predetermined time (e.g., 6-24 hours) to allow for target gene transcription.[6]

-

-

RNA Extraction and cDNA Synthesis:

-

Wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation) or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., Gapdh or Actb). The results are expressed as fold change relative to the stimulated vehicle control.[14]

-

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

-

Cell Transfection and Plating:

-

Co-transfect cells (e.g., HEK293T or C2C12) with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites, and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).[15][16]

-

Plate the transfected cells in an opaque, flat-bottom 96-well plate and allow them to adhere overnight.[15]

-

-

Treatment and Induction:

-

Pre-treat the cells with this compound, positive controls (e.g., known NF-κB inhibitors), or vehicle for 1-2 hours.

-

Stimulate the cells with an inducer like TNF-α (e.g., 20 ng/mL) for 6-7 hours to activate NF-κB.[13]

-

-

Lysis and Luminescence Measurement:

-

Remove the medium and wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[13][15]

-

Transfer the cell lysate to an opaque 96-well assay plate.

-

Use a dual-luciferase reporter assay system and a luminometer with injectors.

-

Inject the firefly luciferase substrate and measure the luminescence.

-

Inject the Renilla luciferase substrate (which also quenches the firefly signal) and measure the second luminescence.[13]

-

Calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency and cell number. Report results as a fold change over the stimulated vehicle control.

-

Caption: Experimental workflow for assessing NF-κB inhibition by this compound.

Additional Anti-inflammatory Mechanisms

Beyond direct NF-κB inhibition, this compound possesses other properties that contribute to its therapeutic profile:

-

Mineralocorticoid Receptor (MR) Antagonism: Unlike most corticosteroids which are MR agonists, this compound acts as a potent antagonist of the mineralocorticoid receptor.[1][5] This is considered beneficial, particularly in DMD, where MR activation is implicated in the pathophysiology of cardiomyopathy.[6]

-

Membrane Stabilization: this compound has been shown to have physicochemical effects that stabilize cell membranes.[5] This is particularly relevant for DMD, a disease characterized by membrane instability due to the lack of dystrophin.[5]

Conclusion

This compound represents a paradigm shift in steroidal anti-inflammatory therapy. Its unique dissociative mechanism, which uncouples the transrepression of NF-κB from GRE-mediated transactivation, allows it to maintain potent anti-inflammatory efficacy with a significantly improved safety profile. By specifically targeting the NF-κB pathway, this compound effectively downregulates the expression of pro-inflammatory cytokines and mediators, as demonstrated by extensive in vitro and preclinical data. The detailed understanding of its molecular interactions and the robust methodologies available to quantify its effects provide a solid foundation for its clinical application and for the future development of even more selective anti-inflammatory agents.

References

- 1. gpnotebook.com [gpnotebook.com]

- 2. This compound trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actionduchenne.org [actionduchenne.org]

- 4. Efficacy and Safety of this compound vs Placebo and Prednisone Among Boys With Duchenne Muscular Dystrophy: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reveragen.com [reveragen.com]

- 6. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a dissociative steroidal compound, reduces collagen antibody-induced joint damage and inflammation when administered after disease onset - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

- 9. This compound targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy | Life Science Alliance [life-science-alliance.org]

- 10. This compound | Glucocorticoid Receptor | NF-κB | TargetMol [targetmol.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. An AAV-Based NF-κB-Targeting Gene Therapy (rAAV-DMP-miR533) to Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bowdish.ca [bowdish.ca]

- 16. researchgate.net [researchgate.net]

Vamorolone: A Technical Guide to its Chemical Structure, Properties, and Dissociative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamorolone (brand name AGAMREE) is a first-in-class dissociative corticosteroid developed to separate the anti-inflammatory and immunosuppressive benefits of traditional glucocorticoids from their associated adverse effects.[1][2] It functions as a dual-acting agent, exhibiting agonist activity at the glucocorticoid receptor (GR) and antagonist activity at the mineralocorticoid receptor (MR).[1] This unique mechanism, characterized by preferential transrepression over transactivation of GR-mediated gene expression, coupled with MR antagonism, positions this compound as a promising therapeutic for inflammatory conditions, most notably Duchenne muscular dystrophy (DMD), for which it has received FDA approval.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and detailed experimental methodologies used to elucidate its mechanism of action.

Chemical Identity and Structure

This compound is a synthetic pregnane corticosteroid derivative, structurally distinct from classic glucocorticoids like prednisolone.[2] The key modification is the replacement of the carbonyl or hydroxyl group at the C11 position with a Δ⁹,¹¹ double bond, which is critical to its dissociative properties.[2][3]

The chemical structure of this compound is provided below: (8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one. [1]

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | [1][2] |

| CAS Number | 13209-41-1 | [1][2][4] |

| PubChem CID | 3035000 | [1][2] |

| Molecular Formula | C₂₂H₂₈O₄ | [1][2][4] |

| Synonyms | VBP15, AGAMREE, 17α,21-Dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione | [1][2][5] |

| SMILES | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | [1][6] |

| InChIKey | ZYTXTXAMMDTYDQ-DGEXFFLYSA-N | [1][2][4] |

Physicochemical Properties

This compound is a white to off-white powder.[7] Its lipophilicity and low aqueous solubility classify it as a Biopharmaceutics Classification System (BCS) Class II compound.[8]

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 356.46 g/mol | [4][6][9] |

| Melting Point | ~227-243 °C (polymorph dependent) | [10][11] |

| Aqueous Solubility | 0.187 mM; 33-37 µg/mL (pH 1-7) | [8][12] |

| Solubility in Organic Solvents | DMSO: 62.5 mg/mLMethanol, Dioxane: Freely solubleEthanol, Acetone: Sparingly soluble | [7][9][13] |

| Topological Polar Surface Area | 74.6 Ų | [14] |

| XLogP3-AA | 2.7 | [1] |

Pharmacodynamics and Mechanism of Action

This compound's therapeutic effects stem from its unique interaction with nuclear hormone receptors, primarily the glucocorticoid and mineralocorticoid receptors.

Dissociative Glucocorticoid Receptor (GR) Agonism

Upon entering the cell, this compound binds to the cytoplasmic GR, causing the complex to translocate to the nucleus.[1] Unlike traditional glucocorticoids, the this compound-GR complex shows a different downstream effect:

-

Transrepression (Activity Retained): The complex effectively inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor kappa-B (NF-κB).[2][6] This is considered a primary driver of its anti-inflammatory efficacy.

-

Transactivation (Activity Reduced): The complex has a significantly reduced ability to bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes.[2][4] This "dissociation" is linked to a lower incidence of side effects commonly associated with GR transactivation, such as metabolic disturbances and bone fragility.[2][7]

Mineralocorticoid Receptor (MR) Antagonism

In contrast to classic corticosteroids which can act as MR agonists, this compound functions as a potent MR antagonist.[2][4] Aldosterone activation of the MR is implicated in cardiac fibrosis and dysfunction. By blocking this receptor, this compound may provide cardioprotective benefits, a critical consideration in DMD where cardiomyopathy is a leading cause of mortality.[9]

Key Experimental Protocols

The following methodologies are derived from published studies characterizing this compound's activity.

Protocol: Glucocorticoid Receptor (GR) Transactivation Assay

This assay quantifies the reduced ability of this compound to activate genes via GREs.

Objective: To measure the expression of the GRE-regulated gene Gilz (gene: Tsc22d3) in response to this compound compared to classic glucocorticoids.

Methodology:

-

Cell Culture: Murine C2C12 myoblasts (both wild-type and CRISPR-generated GR knockout clones) are cultured under standard conditions.

-

Treatment: Cells are treated with equimolar concentrations of this compound, prednisolone (positive control), deflazacort (positive control), or eplerenone (negative control). A vehicle-only control is also included.

-

Incubation: Cells are incubated for a standard duration (e.g., 24 hours) to allow for gene transcription.

-

RNA Extraction: Total RNA is extracted from the myoblasts using a TRIzol-based method.

-

Gene Expression Analysis: The expression level of the Gilz transcript is quantified using quantitative reverse transcriptase polymerase chain reaction (qRT-PCR) with specific TaqMan assays.

-

Data Analysis: Gilz expression is normalized to a housekeeping gene. The fold-change in expression relative to the vehicle control is calculated for each treatment group in both wild-type and GR knockout cells.

Expected Outcome: Prednisolone and deflazacort will show significant upregulation of Gilz in wild-type cells, with no effect in GR knockout cells. This compound is expected to show no significant activation of Gilz expression, similar to the negative control.[9][15]

Protocol: NF-κB Transrepression (Inhibition) Assay

This assay demonstrates this compound's ability to suppress inflammatory signaling.

Objective: To measure the inhibition of TNFα-induced pro-inflammatory gene expression.

Methodology:

-